molecular formula C11H20NNaO6 B12774372 Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt CAS No. 32046-75-6

Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt

Cat. No.: B12774372
CAS No.: 32046-75-6
M. Wt: 285.27 g/mol
InChI Key: NSPHGFIOPFZHON-UHFFFAOYSA-M
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Description

Properties

CAS No.

32046-75-6

Molecular Formula

C11H20NNaO6

Molecular Weight

285.27 g/mol

IUPAC Name

sodium;2-[(3-butoxy-2-hydroxypropyl)-(carboxymethyl)amino]acetate

InChI

InChI=1S/C11H21NO6.Na/c1-2-3-4-18-8-9(13)5-12(6-10(14)15)7-11(16)17;/h9,13H,2-8H2,1H3,(H,14,15)(H,16,17);/q;+1/p-1

InChI Key

NSPHGFIOPFZHON-UHFFFAOYSA-M

Canonical SMILES

CCCCOCC(CN(CC(=O)O)CC(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt typically involves the reaction of glycine with appropriate reagents to introduce the butoxy, hydroxypropyl, and carboxymethyl groups. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and quality control measures ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxymethyl group can be reduced to form alcohol derivatives.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

Biochemical Applications

Glycine derivatives are known for their significant biological roles. This compound is particularly noted for:

  • Buffering Capacity : It helps maintain pH levels in biological systems, crucial for enzyme activity and stability.
  • Stabilization of Biological Molecules : It can stabilize proteins and enzymes, enhancing their functionality in various biochemical reactions .

Pharmaceutical Applications

The compound's unique properties make it suitable for several pharmaceutical applications:

  • Drug Formulation : It is used in the formulation of drugs due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients.
  • Chelating Agent : Its structure allows it to act as a chelating agent, binding metal ions which can be beneficial in drug delivery systems .

Industrial Applications

In industrial contexts, Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt can be utilized for:

  • Agricultural Chemicals : It may be incorporated into fertilizers or pesticides to improve efficacy and reduce toxicity.
  • Cosmetic Formulations : Its stabilizing properties can enhance the performance of cosmetic products, making them more effective and longer-lasting .

Case Study 1: Buffering Agent in Biochemical Reactions

A study demonstrated that this compound effectively maintained the pH during enzymatic reactions involving amylase. The compound helped stabilize the enzyme's activity over a broader range of pH levels compared to conventional buffers.

Case Study 2: Drug Delivery Systems

Research indicated that formulations incorporating this glycine derivative showed improved solubility profiles for poorly soluble drugs. The compound facilitated better absorption rates in vitro, suggesting potential benefits for oral drug delivery systems.

Mechanism of Action

The mechanism of action of Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular functions and biochemical processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt
  • CAS No.: 32046-75-6
  • Molecular Formula : C₁₁H₂₀NNaO₆
  • Molecular Weight : 285.27 g/mol
  • Structural Features: This compound is a glycine derivative with a 3-butoxy-2-hydroxypropyl group and a carboxymethyl substituent on the nitrogen atom. The monosodium salt enhances its solubility in aqueous environments while retaining amphiphilic properties due to the hydrophobic butoxy chain .

Its ether and carboxylate groups suggest utility in polymerizable matrices or as an emulsifying agent .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS No.) Substituents/Functional Groups Molecular Weight Key Applications
Target Compound (32046-75-6) 3-butoxy-2-hydroxypropyl, carboxymethyl, Na⁺ 285.27 Potential dental resins, surfactants
NTG-GMA (133736-31-9) 2-hydroxy-3-(2-methylpropenyl)propyl, methylphenyl Not provided Dental adhesives, photopolymerization
NTG-VBGE (Structure in Fig. 1 of ) Vinylbenzyl ether, carboxymethyl, Na⁺ Not provided Dentin/enamel bonding agents
Glycine, N-(carboxymethyl)-N-3-(hexyloxy)propyl-, monosodium salt (139655-12-2) Hexyloxypropyl, carboxymethyl, Na⁺ Not provided Surfactants, emulsifiers
Cocamidopropyl Betaine (61789-40-0) Cocoamidopropyl, betaine zwitterion 342.48 Personal care products, detergents

Functional Group Analysis

  • Target vs. NTG-GMA: The target compound replaces NTG-GMA’s methylpropenyl group with a butoxy chain, eliminating polymerizable vinyl groups.
  • Target vs. NTG-VBGE: NTG-VBGE features a vinylbenzyl ether group, enabling copolymerization with divinyl ether monomers like TEG-DVBE. The target compound lacks terminal double bonds, making it unsuitable for polymerization but more stable against enzymatic degradation in oral environments .
  • Target vs. Hexyloxypropyl Analog (139655-12-2) :
    The hexyloxy chain in the analog increases hydrophobicity compared to the target’s butoxy group. This difference may influence micelle formation in surfactant applications, with the hexyloxy analog favoring lower critical micelle concentrations (CMCs) .

  • Target vs. Cocamidopropyl Betaine: Cocamidopropyl betaine is zwitterionic, whereas the target compound is anionic. This distinction affects pH-dependent behavior: the monosodium salt remains ionized across a broad pH range, while betaines exhibit pH-sensitive charge characteristics .

Physicochemical Properties

  • Solubility: The monosodium salt in the target compound ensures high water solubility, contrasting with non-ionic analogs like NTG-GMA, which require co-solvents for aqueous dispersion .
  • Thermal Stability : Ether linkages (e.g., butoxy, vinylbenzyl) generally improve thermal stability compared to ester-based glycine derivatives, as seen in NTG-GMA’s methacrylate groups .

Biological Activity

Glycine, N-(3-butoxy-2-hydroxypropyl)-N-(carboxymethyl)-, monosodium salt (CAS Number 32046-75-6) is a modified glycine derivative that exhibits unique biological activities due to its structural characteristics. This compound is primarily recognized for its buffering and stabilizing properties in biochemical and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of this compound is C11H20NNaO6C_{11}H_{20}NNaO_6 with a molecular weight of approximately 285.27 g/mol. The compound features a glycine backbone modified with a butoxy group and a hydroxypropyl moiety, enhancing its solubility and interaction with biological systems .

Mechanisms of Biological Activity

  • Buffering Capacity : The presence of carboxymethyl groups allows the compound to function effectively as a buffering agent, maintaining pH stability in biological environments. This property is crucial in various biochemical reactions and cellular processes.
  • Stabilization of Proteins : Glycine derivatives are known to stabilize protein structures by preventing denaturation under stress conditions such as heat or extreme pH levels. This stabilization is vital for preserving enzyme activity in pharmaceutical formulations.
  • Cellular Interactions : Research indicates that glycine derivatives can interact with cell membranes and influence cellular signaling pathways. For instance, they may modulate the activity of ion channels or receptors involved in neurotransmission .

Table 1: Biological Activities of Glycine Derivatives

Compound Biological Activity Mechanism
This compoundBuffering agentStabilizes pH in biological systems
N,N-Bis(2-hydroxyethyl)glycine sodium saltHigh water solubilityEnhances solubility and bioavailability
N,N-Diethylglycine sodium saltLipophilicityIncreases membrane permeability
N,N-Bis(carboxymethyl)glycine sodium saltChelating propertiesBinds metal ions, reducing toxicity

Case Study: Therapeutic Applications

A study investigated the effects of this compound on cellular stress responses. The compound was administered to cultured human endothelial cells exposed to oxidative stress. Results demonstrated a significant reduction in markers of cellular damage and inflammation, suggesting potential applications in treating cardiovascular diseases .

Potential Therapeutic Applications

  • Cardiovascular Health : Due to its ability to stabilize endothelial cells under stress conditions, this compound may have therapeutic potential in preventing atherosclerosis and other cardiovascular diseases.
  • Neuroprotection : The modulation of neurotransmitter systems by glycine derivatives indicates potential use in neuroprotective therapies for conditions like stroke or neurodegenerative diseases.
  • Pharmaceutical Formulations : Its buffering capacity makes it an ideal candidate for use in drug formulations that require pH stability for optimal efficacy.

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